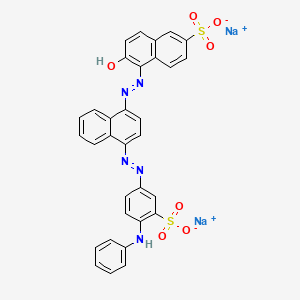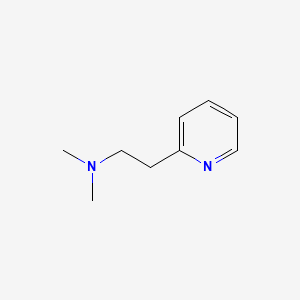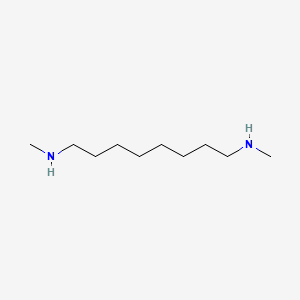
N,N'-Diméthyl-1,8-octanediamine
Vue d'ensemble
Description
N,N’-Dimethyl-1,8-octanediamine is an organic compound with the molecular formula C10H24N2. It is a linear aliphatic diamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Applications De Recherche Scientifique
N,N’-Dimethyl-1,8-octanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Mécanisme D'action
Target of Action
N,N’-Dimethyl-1,8-octanediamine primarily targets the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other health effects.
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting a potential interaction with respiratory tissues .
Pharmacokinetics
The compound is known to have a density of 0769 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of N,N’-Dimethyl-1,8-octanediamine’s action is irritation to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and other respiratory discomforts.
Action Environment
The action of N,N’-Dimethyl-1,8-octanediamine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 31-36 °C (lit.) and a boiling point of 249 °C (lit.) . Additionally, its solubility in water suggests that it may be more active in aqueous environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,8-octanediamine can be synthesized through the methylation of 1,8-diaminooctane. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups .
Industrial Production Methods: The industrial production of N,N’-Dimethyl-1,8-octanediamine involves the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. This process is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dimethyl-1,8-octanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various N-substituted derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
- N,N’-Dimethyl-1,6-hexanediamine
- N,N’-Dimethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Comparison: N,N’-Dimethyl-1,8-octanediamine is unique due to its longer carbon chain compared to similar compounds like N,N’-Dimethyl-1,6-hexanediamine and N,N’-Dimethyl-1,3-propanediamine. This longer chain length can influence its physical properties, such as boiling and melting points, and its reactivity in chemical reactions. Additionally, the specific positioning of the methyl groups on the nitrogen atoms can affect its ability to form complexes and participate in various chemical processes .
Propriétés
IUPAC Name |
N,N'-dimethyloctane-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-11-9-7-5-3-4-6-8-10-12-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBTMQPVIYUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337303 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33563-54-1 | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dimethyl-1,8-octanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



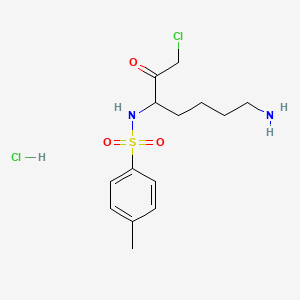

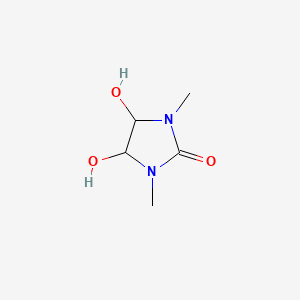
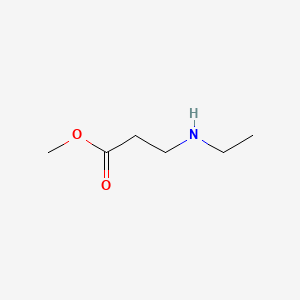

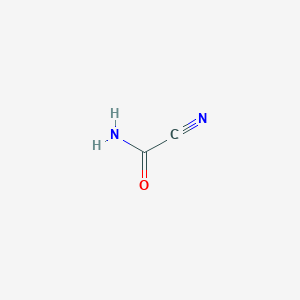
![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)

